molecular formula C7H10N2O2 B13548741 methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate

methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13548741
M. Wt: 154.17 g/mol
InChI Key: YDDXWRRSUUSXIE-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 4-amino-1-methylpyrrole-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-9-3-5(6(8)4-9)7(10)11-2/h3-4H,8H2,1-2H3

InChI Key

YDDXWRRSUUSXIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)N)C(=O)OC

Origin of Product

United States

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